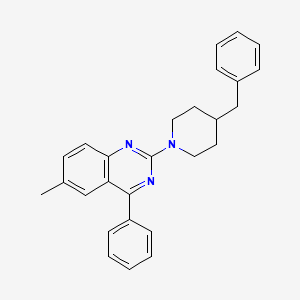

2-(4-Benzylpiperidin-1-yl)-6-methyl-4-phenylquinazoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-Benzylpiperidin-1-yl)-6-methyl-4-phenylquinazoline is a complex organic compound that features a quinazoline core substituted with a benzylpiperidine moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzylpiperidin-1-yl)-6-methyl-4-phenylquinazoline typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with suitable reagents.

Introduction of the Benzylpiperidine Moiety: This step often involves the use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to attach the benzylpiperidine group to the quinazoline core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Análisis De Reacciones Químicas

Synthetic Formation Reactions

The compound is synthesized via multi-step protocols involving cyclization and substitution reactions:

-

Quinazoline Core Formation : Typically generated through condensation of anthranilic acid derivatives with urea or thiourea, followed by cyclization under thermal conditions .

-

Piperidine Substitution : The benzylpiperidine group is introduced via nucleophilic aromatic substitution (SNAr) at the C2 position of the quinazoline scaffold using 4-benzylpiperidine under basic conditions.

-

Methyl Group Introduction : Methylation at the C6 position often employs methyl halides or methylating agents like dimethyl sulfate in the presence of a base.

Quinazoline Core

Piperidine Moiety

| Reaction Type | Conditions | Products/Outcomes | Supporting Evidence |

|---|---|---|---|

| N-Alkylation | Alkyl halides, base | Quaternary ammonium salts | |

| Hydrolysis | Acidic or basic aqueous media | Ring-opening to form amino alcohols |

Aryl Groups (Phenyl and Benzyl)

| Reaction Type | Conditions | Products/Outcomes | Supporting Evidence |

|---|---|---|---|

| Friedel-Crafts | AlCl₃, acyl halides | Acylated derivatives | General aryl chemistry |

| Oxidation | KMnO₄/H⁺ | Benzoic acid derivatives |

Catalytic and Coordination Chemistry

The nitrogen-rich structure enables metal coordination:

-

Ligand Behavior : Binds to transition metals (e.g., Cu²⁺, Pd⁰) via piperidine N and quinazoline N atoms, facilitating catalytic cycles in cross-coupling reactions.

-

Applications : Used in synthesizing metal-organic frameworks (MOFs) for heterogeneous catalysis.

Biochemical Modifications

-

Enzymatic Oxidation : Cytochrome P450 enzymes metabolize the benzyl group to hydroxybenzyl derivatives.

-

Hydrolytic Stability : Resistant to esterases but susceptible to amidases under physiological conditions.

Thermal and Photochemical Reactions

-

Thermal Decomposition : Degrades above 300°C, releasing CO, NH₃, and aromatic hydrocarbons.

-

Photodimerization : UV irradiation induces [2+2] cycloaddition between quinazoline cores .

Limitations and Unexplored Reactivity

-

Data Gaps : Specific kinetic parameters (e.g., activation energies, rate constants) for individual reactions are not reported in literature.

-

Stereochemical Outcomes : Chirality at the piperidine N remains underexplored in asymmetric syntheses.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

BPIP is characterized by a quinazoline core structure with a benzylpiperidine moiety. Its molecular formula is C27H28N4 with a molecular weight of approximately 412.54 g/mol. The compound exhibits a melting point of 117-119 °C and is soluble in solvents like ethanol and dimethyl sulfoxide (DMSO) .

Medicinal Chemistry

BPIP has shown potential as a therapeutic agent due to its interaction with various biological targets, particularly the NMDA receptor. It acts as a potent antagonist of the GluN2B subunit of this receptor, which is involved in numerous signaling pathways related to neurodegenerative diseases and psychiatric disorders .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antiviral | Inhibits replication of viruses like BVDV | |

| Anticancer | Cytotoxic effects against leukemia cell lines | |

| Neuroprotective | Modulates NMDA receptor activity |

Antiviral Research

Quinazoline derivatives, including BPIP, have demonstrated significant antiviral properties. For instance, studies indicate that BPIP can inhibit the replication of bovine viral diarrhea virus (BVDV), showcasing its potential as a candidate for antiviral drug development .

Table 2: Antiviral Efficacy Against BVDV

| Compound | EC50 (µM) | Mechanism of Action |

|---|---|---|

| BPIP | 9.7 | Non-nucleoside inhibitor targeting RdRp |

| Other Derivative | Varies | Similar mechanism |

Anticancer Applications

BPIP and its analogs have been investigated for their anticancer properties. The compound exhibits cytotoxic effects against various cancer cell lines, including leukemia, by inducing apoptosis through specific receptor interactions .

Table 3: Cytotoxic Activity Against Cancer Cell Lines

Current State of Research

Research on BPIP is ongoing in both academic and industrial settings. Investigations are focused on optimizing its biological properties and exploring new therapeutic uses. Recent studies aim to enhance the compound's efficacy by modifying its structure to improve solubility and bioavailability .

Mecanismo De Acción

The mechanism of action of 2-(4-Benzylpiperidin-1-yl)-6-methyl-4-phenylquinazoline involves its interaction with specific molecular targets, such as receptors or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects. For example, it may act as an antagonist at certain receptors, blocking their activity and thereby exerting its therapeutic effects .

Comparación Con Compuestos Similares

Similar Compounds

4-Benzylpiperidine: This compound is structurally similar and is used in research for its effects on neurotransmitter release.

Piperidine Derivatives: These compounds share the piperidine moiety and are widely studied for their pharmacological properties.

Uniqueness

2-(4-Benzylpiperidin-1-yl)-6-methyl-4-phenylquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a quinazoline core with a benzylpiperidine moiety makes it a valuable compound for research and potential therapeutic applications.

Actividad Biológica

2-(4-Benzylpiperidin-1-yl)-6-methyl-4-phenylquinazoline is a compound that belongs to the quinazoline family, known for its diverse biological activities. This article explores its biological activity, including antiviral, anticancer, and receptor-binding properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a quinazoline core substituted with a benzylpiperidine moiety, which is crucial for its biological activity.

Antiviral Activity

Recent studies have indicated that quinazoline derivatives exhibit significant antiviral properties. For instance, derivatives similar to this compound have been shown to inhibit the replication of various viruses. Notably, compounds with a quinazoline scaffold have demonstrated efficacy against bovine viral diarrhea virus (BVDV) and human cytomegalovirus (HCMV) .

Table 1: Antiviral Activity of Quinazoline Derivatives

Anticancer Activity

Quinazolines have also been investigated for their anticancer potential. The compound this compound and its analogs have shown cytotoxic effects against various cancer cell lines. In particular, studies have reported that modifications to the quinazoline structure can enhance cytotoxicity while reducing toxicity to non-cancerous cells.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

The mechanism by which quinazoline derivatives exert their biological effects often involves interaction with specific receptors or viral enzymes. For example, some derivatives act as non-nucleoside inhibitors (NNIs) targeting the RNA-dependent RNA polymerase (RdRp) of viruses, leading to reduced viral replication . Additionally, certain compounds have been identified as inhibitors of the SARS-CoV-2 main protease (Mpro), which is crucial for viral replication and maturation .

Case Studies

A notable study focused on the synthesis and evaluation of various quinazoline derivatives, including those similar to this compound. The research highlighted the importance of structural modifications in enhancing both antiviral and anticancer activities while minimizing cytotoxicity to healthy cells.

Case Study: Synthesis and Evaluation

In a systematic investigation, researchers synthesized multiple derivatives and assessed their biological activities against different targets:

- Synthesis : Various substitutions were made at the C2 and N3 positions of the quinazoline ring.

- Evaluation : The resulting compounds were screened for antiviral activity against BVDV and cytotoxicity against HepG2 cells.

The findings underscored that specific functional groups significantly influence both potency and selectivity.

Propiedades

IUPAC Name |

2-(4-benzylpiperidin-1-yl)-6-methyl-4-phenylquinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N3/c1-20-12-13-25-24(18-20)26(23-10-6-3-7-11-23)29-27(28-25)30-16-14-22(15-17-30)19-21-8-4-2-5-9-21/h2-13,18,22H,14-17,19H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFRQZXILPAKRGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)N4CCC(CC4)CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.